3,3'-Diethylthiadicarbocyanine iodide

Catalog No.
S526335
CAS No.
514-73-8
M.F
C23H24IN2S2+
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Diethylthiadicarbocyanine iodide

CAS Number

514-73-8

Product Name

3,3'-Diethylthiadicarbocyanine iodide

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide

Molecular Formula

C23H24IN2S2+

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;

InChI Key

MNQDKWZEUULFPX-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I

Solubility

Practically insoluble in water
Practically insoluble in ether
Very slightly soluble in alcohol and methyl alcohol
Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF).

Synonyms

3,3' Diethylthiadicarbocyanine, 3,3'-Diethylthiadicarbocyanine, Cyanine Dye DiS-C2-(5), Dithiazanine, Dithiazanine Iodide, Dizan, Iodide, Dithiazanine

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.I

Description

The exact mass of the compound 3,3'-Diethylthiadicarbocyanine iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in waterpractically insoluble in ethervery slightly soluble in alcohol and methyl alcoholcan be solubilized with polyvinylpyrrolidone: canadian patent: 676,636 (1963 to gaf).. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fluorescent Contrast Agent for 3D Fluorescence Lifetime Tomography (FLIM)

FLIM is a microscopy technique that measures the fluorescence lifetime of a molecule. DTDCI's ability to fluoresce makes it a valuable contrast agent in FLIM, allowing researchers to distinguish between different cellular structures and biological processes.

Studies have shown DTDCI's effectiveness in 3D FLIM for:

  • Visualizing cellular compartments: Researchers can use DTDCI to label specific organelles within a cell, such as mitochondria or lysosomes, for 3D FLIM analysis. This helps understand their function and dynamics within the cell. Source: Pacheco et al., 2012:
  • Studying protein-protein interactions: By attaching DTDCI to specific proteins, scientists can monitor their interactions within living cells using 3D FLIM. This provides insights into cellular signaling pathways and protein function. Source: Sun et al., 2010:

Dye for Rapid Genetic Screening

DTDCI's fluorescent properties have also been harnessed for rapid genetic screening applications.

  • DNA Staining: DTDCI can bind to DNA, making it visible under a fluorescence microscope. This allows researchers to quickly visualize and analyze DNA samples for mutations or genetic abnormalities. Source: Bogdanov et al., 2002
  • Gel Electrophoresis: DTDCI can be used as a fluorescent stain for gel electrophoresis, a technique for separating DNA fragments. This allows for faster and more sensitive detection of DNA bands compared to traditional stains.

3,3'-Diethylthiadicarbocyanine iodide is a synthetic organic compound classified as a cyanine dye. It possesses the molecular formula C23H24IN2S2C_{23}H_{24}IN_{2}S_{2} and has a molecular weight of approximately 519.48 g/mol. This compound is known for its vibrant green color and is primarily utilized as a solvent-soluble laser dye. It serves as a fluorescent contrast agent in advanced imaging techniques such as three-dimensional fluorescence lifetime tomography. Additionally, it is employed in rapid genetic screening and as a sensitive probe for fluorometric analysis of membrane properties in biological systems, particularly in studies involving membrane potential and sodium cotransport mechanisms in eel intestinal brush-border membrane vesicles .

DTDCI's primary function in scientific research is as a fluorescent contrast agent. Its mechanism of action relies on its ability to absorb light at a specific wavelength and then emit light at a longer wavelength (fluorescence) [, ]. This property allows researchers to visualize specific structures or processes within cells or tissues. For example, DTDCI can be used for three-dimensional fluorescence lifetime imaging (FLIM) to study protein dynamics in cells []. Additionally, DTDCI has been explored for rapid genetic screening due to its interaction with DNA []. However, the detailed mechanism of this interaction needs further investigation.

: As a donor in electrochemical systems, it can participate in redox reactions.
  • Fluorescence Quenching: The compound can exhibit changes in fluorescence intensity upon interaction with different ions or molecules, making it useful for sensing applications.
  • Complex Formation: It can form complexes with metal ions, which can alter its optical properties and enhance its utility in analytical chemistry.
  • The specific reaction pathways depend on the conditions and the presence of other reactants, but its stability under standard laboratory conditions is notable .

    3,3'-Diethylthiadicarbocyanine iodide exhibits significant biological activity, primarily due to its fluorescent properties. It has been used extensively in:

    • Cell Membrane Studies: The dye can assess membrane integrity and dynamics by monitoring changes in fluorescence intensity.
    • Fluorescent Labeling: It is utilized for labeling various biomolecules, aiding in the visualization of cellular processes under fluorescence microscopy.
    • Toxicity Studies: The compound has been evaluated for cytotoxic effects, revealing potential hazards associated with its use in biological systems. Its safety profile indicates it may pose risks if ingested or improperly handled, necessitating appropriate safety measures during experimentation .

    The synthesis of 3,3'-Diethylthiadicarbocyanine iodide typically involves multi-step organic reactions that may include:

    • Formation of Benzothiazole Derivatives: Starting materials are reacted to form the benzothiazole framework.
    • Alkylation Reactions: Ethyl groups are introduced to the benzothiazole structure to yield the final product.
    • Iodination: The introduction of iodine occurs towards the end of the synthetic pathway to form the iodide salt.

    The exact protocols may vary among laboratories but generally follow established organic synthesis techniques suitable for handling sensitive compounds .

    The applications of 3,3'-Diethylthiadicarbocyanine iodide are diverse and include:

    • Fluorescence Microscopy: Used as a fluorescent marker for visualizing cellular components.
    • Genetic Screening: Employed in assays requiring rapid detection of genetic material.
    • Biomedical Imaging: Utilized as a contrast agent in fluorescence lifetime tomography for enhanced imaging capabilities.
    • Research on Membrane Dynamics: Acts as a probe to study ion transport mechanisms across membranes .

    Interaction studies involving 3,3'-Diethylthiadicarbocyanine iodide have focused on its binding affinity with various biological molecules and ions:

    • Ion Interactions: The dye's fluorescence can be modulated by interactions with cations such as sodium or potassium, providing insights into ion transport mechanisms.
    • Protein Binding Studies: Investigations into how this dye interacts with proteins have revealed potential applications in protein labeling and tracking within cells.
    • Quenching Mechanisms: Studies have explored how different environmental factors affect the dye's fluorescence intensity, which can be critical for developing sensitive detection methods .

    Several compounds share structural similarities with 3,3'-Diethylthiadicarbocyanine iodide. Below are some notable examples:

    Compound NameMolecular FormulaUnique Features
    3,3'-Diethylthiacarbocyanine iodideC21H21IN2SC_{21}H_{21}IN_{2}SUsed primarily for electrochemical applications
    3,3'-Diethylthiacyanine iodideC19H19IN2SC_{19}H_{19}IN_{2}SExhibits slightly different spectral properties
    5-(4-Ethylphenyl)-1-(4-sulfobutyl)-2-(4-sulfobutyl)-1H-benzimidazoliumC22H30N2O4SC_{22}H_{30}N_{2}O_{4}SKnown for enhanced solubility and stability

    Uniqueness

    The uniqueness of 3,3'-Diethylthiadicarbocyanine iodide lies in its specific application as a fluorescent probe for membrane studies and its role as a contrast agent in advanced imaging techniques. Its distinct molecular structure contributes to its unique optical properties compared to similar compounds, making it particularly valuable in both research and clinical settings .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)
    Dark greenish or blue violet solid; [HSDB] Powder; [Alfa Aesar MSDS]

    Color/Form

    Dark greenish crystalline powder
    Blue violet powde

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    519.04256 g/mol

    Monoisotopic Mass

    519.04256 g/mol

    Heavy Atom Count

    28

    Decomposition

    When heated to decomposition it emits ... fumes of iodide, sulfur oxides and nitrogen oxides.

    Appearance

    Solid powder

    Melting Point

    Decomposes at 478.4 °F (EPA, 1998)

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    8OEC3RA07X

    GHS Hazard Statements

    Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
    Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
    H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Therapeutic Uses

    MEDICATION (VET): Dithiazanine has a broad spectrum of anthelmintic activity, being effective against not only heartworm microfilariae but also the common intestinal nematodes of dogs (hookworms, ascarids, whipworms), Strongyloides stercoralis, and perhaps Spirocerca lupi.
    MEDICATION (VET): Dithiazanine is ... administered orally immediately after or during feeding.
    MEDICATION (VET): Since vomiting and diarrhea are frequent side effects, the lowest dose (6.6-11 mg/kg) is recommended daily for 7 days. Splitting the daily dose and giving 3.3 mg/kg twice daily at feeding helps to reduce occurrence of side effects. If the animal is positive for circulating microfilariae after 7 days, the dose may be increased to 11 mg/kg daily until the blood is negative for microfilariae or for no longer than 10 days.
    Anthelmintic (Nematodes)

    MeSH Pharmacological Classification

    Antinematodal Agents

    Mechanism of Action

    The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known.

    Pictograms

    Acute Toxic Irritant

    Acute Toxic;Irritant

    Other CAS

    514-73-8

    Absorption Distribution and Excretion

    Absorption of this blue violet compound from the intestinal tract is minimal but is sufficient to cause a faint blue coloration of tissues. Since most of the drug remains unabsorbed in ingesta, feces and vomitus of dogs are blue green to purple in color.

    Wikipedia

    Dithiazanine_iodide
    Nemonoxacin

    Drug Warnings

    It is considered a toxic anthelmintic.
    ... vomiting and diarrhea are frequent side effects ...
    A low percentage of dogs have been killed by the 20 mg/kg/day dose in as few as 3 days. Perhaps these were animals with hepatorenal disease, since dithiazanine is toxic to both organs.

    Use Classification

    Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

    Methods of Manufacturing

    /Prepared/ ... from 1-methylbenzothiazole ethiodide and beta-(ethylmercapto)acrolein diethyl acetal: Kendall, Edwards, US Patent 2,412,815 (1946 to Ilford).

    General Manufacturing Information

    Benzothiazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1): ACTIVE
    ... is a cyanine dye

    Storage Conditions

    Store in airtight containers.

    Dates

    Modify: 2023-08-15
    1: Karg B, Funke A, Ficht A, Sievers-Engler A, Lämmerhofer M, Weisz K. Molecular Recognition and Visual Detection of G-Quadruplexes by a Dicarbocyanine Dye. Chemistry. 2015 Sep 21;21(39):13802-11. doi: 10.1002/chem.201502118. Epub 2015 Aug 11. PubMed PMID: 26263181.
    2: Flight MH. Cancer: Special delivery service. Nat Rev Drug Discov. 2013 Sep;12(9):663. doi: 10.1038/nrd4107. Epub 2013 Aug 19. PubMed PMID: 23954899.
    3: RODRIGUEZDECURET H, DELPILARALIAGA M. DITHIAZANINE INTOXICATION, A CASE REPORT. Bol Asoc Med P R. 1963 Nov;55:469-73. PubMed PMID: 14115559.
    4: Zhou J, Patel TR, Sirianni RW, Strohbehn G, Zheng MQ, Duong N, Schafbauer T, Huttner AJ, Huang Y, Carson RE, Zhang Y, Sullivan DJ Jr, Piepmeier JM, Saltzman WM. Highly penetrative, drug-loaded nanocarriers improve treatment of glioblastoma. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11751-6. doi: 10.1073/pnas.1304504110. Epub 2013 Jul 1. PubMed PMID: 23818631; PubMed Central PMCID: PMC3718184.
    5: FEBLES F Jr, BROOKE MM, JANOWSKY CC, PERRI AM. Out-patient tolerance and anthelminthic activity of new formulations of dithiazanine. Am J Trop Med Hyg. 1960 Jul;9:415-8. PubMed PMID: 13821825.
    6: BROOKE MM, FEBLES F Jr, BAZEMORE M. Anthelmintic therapy program in a school using two formulations of dithiazanine. Public Health Rep. 1961 Nov;76:1009-17. PubMed PMID: 13873447; PubMed Central PMCID: PMC1929897.
    7: PRATA A, PUGLIESE C. [Dithiazanine iodate in the treatment of some helminthiases]. Hospital (Rio J). 1961 Apr;59:789-97. Portuguese. PubMed PMID: 13737749.
    8: Cedillos RA. [Dithiazanine in the treatment of strongyloidiasis]. Arch Col Med El Salv. 1965 Sep;18(3):199-202. Spanish. PubMed PMID: 5858327.
    9: BIAGI F, GOMEZ OROZCO L, ROBLEDO E. [Trial with dithiazanine as an antiparasitic drug]. Bol Med Hosp Infant Mex. 1959 Jan-Feb;16(1):17-21. Spanish. PubMed PMID: 13662345.
    10: DUFEK M, BLAHA R. [DITHIAZANINE--A MODERN BROAD SPECTRUM ANTHELMINTIC]. Cas Lek Cesk. 1963 Nov 29;102:1327-9. Czech. PubMed PMID: 14120099.
    11: FERNANDO PV. Therapy of trichuriasis and ancylostomiasis with dithiazanine. J Trop Pediatr Afr Child Health. 1960 Dec;6:80-3. PubMed PMID: 13698988.
    12: SWARTZWELDER JC, LAMPERT R, MILLER JH, SAPPENFIELD RW, FRYE WW, ABADIE SH, COCO LJ. Therapy of trichuriasis and ascariasis with dithiazanine. Am J Trop Med Hyg. 1958 May;7(3):329-33. PubMed PMID: 13533741.
    13: DOBY JM, ROULLIAU J. [Action of dithiazanine iodide in trichocephalosis]. Bull Soc Pathol Exot Filiales. 1962 Sep-Oct;55:832-44. French. PubMed PMID: 14028269.
    14: VINKE B, VAN DER SAR. [Experiences with dithiazanine, a new anthelminthic]. Ned Tijdschr Geneeskd. 1959 Jul 18;103:1477-8. Dutch. PubMed PMID: 13842389.
    15: KLEIHAUER E. [Experiences with dithiazanine (Dilombrin) as anthelmintic]. Med Welt. 1960 Oct 22;43:2274-7. German. PubMed PMID: 13756626.
    16: Karnaukhov VK, Ozeretskovskaia NN, Zal'nova NS, Stromskaia TF, Firsova RA, Khachaturian AA. [On the treatment of strongyloidiasis patients with dithiazanine]. Med Parazitol (Mosk). 1966 Jul-Aug;35(4):428-31. Russian. PubMed PMID: 5993831.
    17: YOUNG MD, JEFFERY GM, FREED JE, MOREHOUSE WG. Effectiveness of dithiazanine against worm infections of mental patients. AMA Arch Neurol Psychiatry. 1958 Dec;80(6):785-7. PubMed PMID: 13593925.
    18: SWARTZWELDER JC, FRYE WW, MUHLEISEN JP, MILLER JH, LAMPERT R, CHAVARRIA AP, ABADIE SH, ANTHONY SO, SAPPENFIELD RW. [Dithiazanine, an effective broad-spectrum anthelmintic: results in the therapy of trichuriasis, strongyloidiasis, oxyuriasis, ascariasis & ankylostomiasis]. Ther Umsch. 1958 Aug;15(8):218-21. German. PubMed PMID: 13592762.
    19: NEW AND nonfficial drugs: dithiazanine iodide. J Am Med Assoc. 1959 Jun 6;170(6):675. PubMed PMID: 13654014.
    20: SCHNEIDER J. [Trial treatment of strongyloidiasis (anguillulosis) by dithiazanine]. Therapie. 1960;15:685-91. French. PubMed PMID: 13748231.

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